molecular formula C5H12N2O B3188754 4-amino-N-methylbutanamide CAS No. 23435-12-3

4-amino-N-methylbutanamide

Cat. No.: B3188754
CAS No.: 23435-12-3
M. Wt: 116.16 g/mol
InChI Key: IJUCBGPQWGGYBV-UHFFFAOYSA-N
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Description

4-Amino-N-methylbutanamide (IUPAC name; : 23435-12-3) is a secondary amide characterized by a four-carbon backbone with an amino group at the fourth position and a methyl-substituted amide moiety. This compound has garnered attention in medicinal chemistry due to its role as a precursor in synthesizing antitrypanosomal agents targeting Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT) . Its structural flexibility allows for functionalization at the amino and amide groups, enabling diverse pharmacological applications. The compound serves as an important building block in organic synthesis for the pharmaceutical industry . As a small molecule, it is anticipated to exhibit favorable absorption and distribution characteristics, making it a versatile intermediate in drug discovery . The compound should be stored in a dark place under an inert atmosphere at 2-8°C . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

IUPAC Name

4-amino-N-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-7-5(8)3-2-4-6/h2-4,6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUCBGPQWGGYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311168
Record name 4-Amino-N-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23435-12-3
Record name 4-Amino-N-methylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23435-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-methylbutanamide typically involves the reaction of a carboxylic acid with ammonia or an amine. One common method is the addition of ammonia (NH3) to a carboxylic acid, which forms an amide through a condensation reaction where water is eliminated . This reaction can be catalyzed by enzymes in biological systems or can be carried out under laboratory conditions with appropriate catalysts and reaction conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Halogenation reactions, where a hydrogen atom is replaced by a halogen, are common examples.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the reducing agent from reacting with water.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may produce corresponding carboxylic acids or other oxidized derivatives, while reduction may yield amines or other reduced compounds.

Mechanism of Action

The mechanism of action of 4-amino-N-methylbutanamide involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit the expression of inflammatory cytokines by modulating mRNA expression levels . This suggests that it may interact with transcription factors or other regulatory proteins involved in the inflammatory response.

Comparison with Similar Compounds

Research Findings

Contrast with PARP Inhibitors

While 4-aminobenzamide derivatives inhibit PARP (IC₅₀ ~10 nM), this compound lacks direct enzyme inhibition but serves as a scaffold for antiparasitic agents. This highlights how subtle structural changes (e.g., benzamide vs. butanamide) drastically alter biological targets .

Data Tables

Table 1: Key Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number
This compound C₅H₁₂N₂O 116.16 173336-88-4 (HCl)
4-Aminobenzamide C₇H₈N₂O 136.15 Not available
4-(N,N-Dimethylamino)butanoic Acid C₆H₁₃NO₂ 131.17 Not available
Succinimide C₄H₅NO₂ 99.09 123-56-8

Biological Activity

4-Amino-N-methylbutanamide, also known as N-methyl-4-aminobutanamide, is an organic compound characterized by its amide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include interactions with enzymes and proteins that may influence various biochemical pathways.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Chemical Formula C5H12N2O\text{Chemical Formula C}_5\text{H}_{12}\text{N}_2\text{O}

This structure features a methyl group attached to the nitrogen atom and an amino group at the fourth carbon position, contributing to its polar nature and ability to interact with biomolecules.

Enzyme Interactions

Research indicates that this compound may influence enzyme activity through non-covalent interactions such as hydrogen bonding. This interaction can affect protein synthesis and cellular signaling pathways, potentially modulating various biochemical reactions.

Table 1: Potential Enzyme Targets for this compound

Enzyme TypePotential InteractionReference
Hydrolytic EnzymesBinding to active sites
Protein KinasesModulation of phosphorylation pathways
Inflammatory CytokinesRegulation of IL-1β and IL-6 expression

Anticonvulsant Properties

Derivatives of similar compounds have demonstrated anticonvulsant properties. Studies suggest that this compound could share similar mechanisms, potentially influencing neurotransmitter systems involved in seizure activity.

Anti-inflammatory Effects

Preliminary research has shown that this compound may modulate inflammatory responses by affecting cytokine expression. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Neuropharmacology

Research into compounds with similar amide structures has indicated possible neuroprotective effects. These studies highlight the importance of further exploring the neuropharmacological potential of this compound, particularly regarding its influence on neurotransmitter dynamics and neuroinflammation .

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. However, as a small molecule, it is anticipated to exhibit favorable absorption and distribution characteristics. Its metabolic pathways would likely involve enzymatic conversion facilitated by liver enzymes, although specific studies are needed to elucidate these processes fully.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-N-methylbutanamide, and how can reaction conditions be optimized for higher yields?

  • Methodology:

  • Route 1: React 4-aminobutanoic acid with methylamine in the presence of a coupling agent (e.g., DCC or EDC) under anhydrous conditions .
  • Route 2: Catalyze the reaction using acid chlorides (e.g., thionyl chloride) to generate the intermediate acyl chloride, followed by nucleophilic substitution with methylamine .
  • Optimization: Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) and temperature (reflux vs. room temperature) to improve yields .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the methylamide group (–N–CH3_3) and amine (–NH2_2) protons. Compare chemical shifts with related compounds (e.g., 4-aminobutanoate derivatives) .
  • LC-MS: Validate molecular weight (C5_5H12_{12}N2_2O, theoretical MW: 116.16 g/mol) and detect impurities via high-resolution mass spectrometry .

Q. What solvents are suitable for solubility testing of this compound in preclinical studies?

  • Protocol:

  • Test solubility in polar (e.g., water, DMSO) and nonpolar solvents (e.g., hexane) using gravimetric or UV-Vis spectrophotometry.
  • Note: Amides with similar structures (e.g., N-(4-ethoxyphenyl)butanamide) show moderate solubility in DMSO and methanol but limited solubility in water .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the synthesis of this compound derivatives?

  • Strategies:

  • Use protecting groups (e.g., Boc for amines) to direct reactivity toward the amide bond formation .
  • Employ computational tools (e.g., DFT calculations) to predict reactive sites and optimize reaction pathways .
  • Validate selectivity via 1H^1H-NMR integration of product ratios in competing reactions .

Q. What experimental approaches are recommended to study the stability of this compound under varying pH and temperature conditions?

  • Stability Protocol:

  • pH Stability: Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Analyze degradation products via HPLC-MS .
  • Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .

Q. How can molecular docking studies be applied to predict the biological activity of this compound?

  • Workflow:

  • Target Selection: Focus on enzymes with amide-binding pockets (e.g., proteases or hydrolases) based on structural analogs (e.g., sulfonamide derivatives) .
  • Docking Software: Use AutoDock Vina or Schrödinger Suite to simulate binding modes. Validate with in vitro assays (e.g., IC50_{50} measurements) .

Q. What strategies can resolve contradictory data in spectroscopic characterization (e.g., unexpected NMR splitting patterns)?

  • Troubleshooting:

  • Dynamic Effects: Investigate restricted rotation of the amide bond using variable-temperature NMR to explain anomalous splitting .
  • Impurity Analysis: Compare experimental spectra with databases (e.g., NIST Chemistry WebBook) to identify contaminant peaks .

Methodological Considerations for Data Interpretation

  • Synthetic Yield Discrepancies: Differences in yields between studies may arise from solvent purity, catalyst aging, or moisture exposure. Always report reaction conditions in detail .
  • Biological Activity Variability: Use standardized assays (e.g., microdilution for antimicrobial studies) and include positive controls (e.g., known amide-based inhibitors) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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